PHGDH-inactive
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Overview
Description
PHGDH-inactive is a compound that inhibits the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is a key enzyme in the serine biosynthesis pathway, which is crucial for the production of serine, an amino acid involved in various cellular processes. PHGDH is overexpressed in several types of cancer, making it a target for cancer therapy .
Mechanism of Action
Target of Action
The primary target of the “PHGDH-inactive” compound is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH is a rate-limiting enzyme in the serine biosynthesis pathway and is overexpressed in various types of cancers, including breast, melanoma, lung, colon, and pancreatic cancers . It plays a crucial role in promoting cell proliferation and overcoming cellular stresses .
Mode of Action
The “this compound” compound interacts with PHGDH by binding to an allosteric site on the enzyme . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding . The compound’s interaction with PHGDH is sensitive to cysteine mutations, especially those in the substrate-binding domain .
Biochemical Pathways
The “this compound” compound affects the serine synthesis pathway . PHGDH catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), a rate-limiting step in serine synthesis . By inhibiting PHGDH, the compound disrupts this pathway, affecting the production of serine, a vital source of ‘one-carbon’ units required for the synthesis of cellular building blocks such as proteins, nucleic acids, and lipids .
Result of Action
The inhibition of PHGDH by the “this compound” compound has demonstrated promising tumor-suppressing activities . The downregulation of PHGDH is reported to inhibit high PHGDH-expressing cell lines, but has less effect on low PHGDH-expressing cell lines . This suggests that the compound’s action can lead to reduced cell proliferation and potentially suppress tumor growth .
Action Environment
Environmental factors such as nutrient stress can influence the action of the “this compound” compound . For instance, under glucose deprivation conditions, PHGDH can transition from the cytosol to the nucleus, decreasing the activity of the transcription factor c-Jun and thereby triggering apoptosis . This suggests that the compound’s action, efficacy, and stability may be influenced by the nutrient availability in the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
PHGDH-inactive interacts with various biomolecules in biochemical reactions. For instance, it binds to oridonin, a natural product, at an allosteric site . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding . This compound’s activity is also very sensitive to cysteine mutations, especially those in the substrate binding domain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cellular metabolism, particularly the serine synthesis pathway . Its overexpression often leads to higher cell proliferation and greater metastasis, and may cause drug resistance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The binding of oridonin to this compound reduces the enzyme’s activity and promotes its aggregation in vitro and degradation in cells .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. The enzyme’s stability decreases, and it undergoes degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the serine synthesis pathway, a branch of glycolysis . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHGDH-inactive involves the identification and modification of natural products or synthetic compounds that can inhibit PHGDH. For example, oridonin, a natural product, was identified as a PHGDH inhibitor. The crystal structure of PHGDH in complex with oridonin revealed a new allosteric site, which can be targeted for inhibition .
Industrial Production Methods: Industrial production of this compound compounds typically involves large-scale synthesis and purification processes. These processes are designed to ensure the high purity and activity of the inhibitor. The specific methods used can vary depending on the chemical structure of the inhibitor and the desired yield .
Chemical Reactions Analysis
Types of Reactions: PHGDH-inactive compounds primarily undergo binding reactions with the PHGDH enzyme. These reactions can involve covalent or non-covalent interactions, depending on the specific inhibitor. Common reactions include the formation of hydrogen bonds, hydrophobic interactions, and covalent modifications of the enzyme’s active site .
Common Reagents and Conditions: Common reagents used in the synthesis and testing of this compound compounds include 3-phosphoglycerate, NAD+, and various buffer solutions. Reaction conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity and inhibitor binding .
Major Products Formed: The major product formed from the interaction of this compound compounds with the PHGDH enzyme is the inhibited enzyme complex. This complex prevents the enzyme from catalyzing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby reducing serine biosynthesis .
Scientific Research Applications
PHGDH-inactive compounds have several scientific research applications, particularly in the fields of cancer biology and metabolic research. These compounds are used to study the role of serine biosynthesis in cancer cell proliferation and survival. By inhibiting PHGDH, researchers can investigate the effects of reduced serine levels on cancer cells and identify potential therapeutic strategies .
In addition to cancer research, this compound compounds are also used in studies of metabolic disorders and neurodegenerative diseases. These compounds help researchers understand the metabolic pathways involved in these conditions and develop targeted treatments .
Comparison with Similar Compounds
PHGDH-inactive compounds can be compared with other inhibitors of the serine biosynthesis pathway, such as inhibitors of phosphoserine aminotransferase and phosphoserine phosphatase. These inhibitors target different enzymes in the pathway but ultimately reduce serine biosynthesis.
Similar compounds to this compound include NCT-502 and NCT-503, which are also PHGDH inhibitors. These compounds have been shown to reduce the production of glucose-derived serine and suppress the growth of PHGDH-dependent cancer cells .
This compound compounds are unique in their ability to specifically target the PHGDH enzyme and inhibit its activity. This specificity makes them valuable tools for studying the role of serine biosynthesis in various diseases and developing targeted therapies .
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPIAAGIQAGRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the downstream effects of PHGDH inactivity?
A: Inactivation of PHGDH leads to serine deficiency, which can have significant consequences. The research by [] found that a homozygous nonsense mutation in the PHGDH gene resulted in severe Neu-Laxova syndrome (NLS), a rare and often fatal developmental disorder. This case demonstrates the crucial role of PHGDH and serine availability for normal fetal development. Another study [] identified a role for de novo serine synthesis, regulated by PHGDH, in chondrocyte proliferation during bone development and repair. These findings suggest that PHGDH inactivity could lead to skeletal defects.
Q2: How does the severity of PHGDH inactivation correlate with phenotypic outcomes?
A: The research by [] suggests a genotype-phenotype correlation for PHGDH. The homozygous nonsense mutation identified in this case led to one of the most severe NLS phenotypes reported, supporting the idea that a greater degree of PHGDH inactivation corresponds to increased disease severity. This highlights the importance of PHGDH activity levels for normal development.
Q3: Are there broader impacts of PHGDH inactivity beyond specific developmental disorders?
A: While the provided research focuses on developmental contexts, inactivating the PHGDH gene in mice led to changes in gene expression and associated regulatory networks due to serine deficiency []. This suggests that PHGDH inactivity could have wider systemic effects beyond specific developmental disorders, potentially impacting various metabolic pathways and cellular processes. Further research is needed to fully elucidate these broader impacts.
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